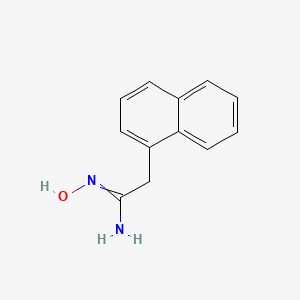

N-Hydroxy-2-(naphthalen-1-yl)acetimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-naphthalen-1-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12(14-15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,15H,8H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCOKUDFCFADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-83-1 | |

| Record name | [C(Z)]-N-Hydroxy-1-naphthaleneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide

General Methodologies for N-Hydroxy Amidine Synthesis and Analog Preparation

The synthesis of N-hydroxy amidines, also known as amidoximes, is a crucial area of organic chemistry, providing key intermediates for various heterocyclic compounds and molecules with significant biological activity. Several general strategies have been developed to access these versatile structures.

Approaches to N-Hydroxylated Amidine Precursors

The creation of the N-hydroxy amidine functional group can be achieved from several common starting materials, primarily nitriles and amide derivatives.

One of the most direct and well-established methods for preparing N-hydroxy amidines is the addition of hydroxylamine (B1172632) to a nitrile. google.comnih.gov This reaction is typically performed by heating the nitrile with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like triethylamine (B128534) or sodium carbonate to liberate the free hydroxylamine. nih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group. This method is widely applicable for the synthesis of unsubstituted (on the amidine nitrogens) N-hydroxy amidines.

Another versatile approach begins with amide precursors. N-substituted amidoximes can be synthesized from secondary amides through various activation methods. A common strategy involves the in-situ generation of a more reactive intermediate, such as an imidoyl chloride or a thioamide. For instance, treating a secondary amide with reagents like phosphorus pentachloride (PCl₅) or Lawesson's reagent can form these intermediates, which then readily react with hydroxylamine or its derivatives. rsc.org A convenient one-pot method has been developed where a secondary amide is treated with triphenylphosphine (B44618) and iodine in the presence of triethylamine and hydroxylamine hydrochloride, affording the desired N-substituted amidoxime (B1450833) in good yields. nih.gov

A related multistep, yet common, pathway involves the conversion of aldehydes into N-hydroxyimidoyl chlorides. This is typically a two-step process where the aldehyde first reacts with hydroxylamine to form an oxime. The oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) to produce the N-hydroxyimidoyl chloride. rsc.orgnih.gov This intermediate is highly reactive and can be treated with a wide range of amines to yield N-substituted N'-hydroxy amidines. rsc.org

| Starting Material | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Nitrile (R-CN) | NH₂OH·HCl, Base (e.g., Et₃N) | - | N-Hydroxy Amidine (Unsubstituted) | nih.gov |

| Secondary Amide (R-CO-NHR') | I₂, PPh₃, NH₂OH·HCl, Et₃N | Imidoyl Iodide (in situ) | N-Substituted N'-Hydroxy Amidine | nih.gov |

| Aldehyde (R-CHO) | 1. NH₂OH·HCl 2. N-Chlorosuccinimide (NCS) 3. Amine (R'-NH₂) | Oxime, then N-Hydroxyimidoyl Chloride | N-Substituted N'-Hydroxy Amidine | rsc.org |

Strategies for N-Substitution and Ring Functionalization

The therapeutic potential and chemical utility of N-hydroxy amidines can be fine-tuned by introducing substituents on the amidine nitrogen atoms or by modifying the core scaffold, such as the naphthalene (B1677914) ring system.

N-Substitution: The synthesis of N-substituted amidines often requires specific strategies to control the placement of the substituent. Using an appropriately substituted hydroxylamine (e.g., N-methylhydroxylamine) in the reaction with a nitrile allows for the direct synthesis of an N-substituted N'-hydroxy amidine. google.com Similarly, the reaction of N-hydroxyimidoyl chlorides with primary or secondary amines is a robust method for introducing a wide variety of substituents onto one of the amidine nitrogens. semanticscholar.org An alternative approach that avoids pre-functionalized reagents involves the direct addition of amines to nitriles, which can be achieved by activating the amine with a strong base. This protocol allows for the preparation of N-substituted aryl amidines directly from nitriles and primary amines. nih.gov

Ring Functionalization: Functional groups on the aromatic ring system, such as the naphthalene moiety, are typically introduced by using an appropriately substituted starting material. For example, to synthesize an analog of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide with a bromo or nitro group on the naphthalene ring, one would begin the synthetic sequence with the corresponding bromo- or nitro-substituted 1-naphthylacetonitrile (B90670) or naphthalene-1-carboxaldehyde. It is generally more efficient to incorporate these substituents at the beginning of the synthetic route rather than attempting to functionalize the final N-hydroxy amidine product, a principle that applies broadly in organic synthesis. google.com

| Method | Substrates | Key Conditions/Reagents | Product Description | Reference |

|---|---|---|---|---|

| Direct reaction with substituted hydroxylamine | 1-Cyano-benzocyclobutene, N-methylhydroxylamine | Alcohol solvent | N-hydroxy-N-methyl-benzocyclobutene-1-carboxamidine | google.com |

| Addition of activated amine to nitrile | Aryl nitriles, Primary amines | Strong base (e.g., n-BuLi, NaHMDS) | N-substituted aryl amidines | nih.gov |

| Reaction with imidoyl chloride intermediate | Benzhydroxamic acid chlorides, Substituted hydroxylamines | - | N,N'-disubstituted amidines | semanticscholar.org |

Role of Acetamidines in Heterocycle Synthesis

Acetamidines, including derivatives like this compound, are pivotal substrates in the synthesis of N-heterocycles. echemi.com In many synthetic pathways, amidines function as N,N-dinucleophiles, contributing an N-C-N triad (B1167595) to the resulting heterocyclic ring. echemi.com This characteristic makes them fundamental building blocks for a variety of biochemically significant molecules. echemi.comwikipedia.org

The primary applications of acetamidines in this context include the formation of:

Pyrimidines: These six-membered heterocycles are crucial components of several natural products and are foundational to numerous drugs. echemi.comacs.org Acetamidine (B91507) hydrochloride, for instance, can react with compounds like diethyl oxalacetate (B90230) to yield pyrimidine (B1678525) derivatives. echemi.com

Imidazoles: These five-membered rings are another class of heterocycles frequently synthesized using acetamidine precursors. echemi.com

Triazines: Acetamidines are also utilized as substrates for the formation of these nitrogen-rich heterocyclic compounds. echemi.com

The versatility of the acetamidine group allows for its participation in various cyclization reactions, often driven by its nucleophilic character. acs.org The synthesis of substituted pyrroles and pyrimidines, which exhibit a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties, frequently employs acetamidine-based scaffolds. echemi.com

Chemical Reactivity and Derivatization of the this compound Scaffold

The chemical behavior of this compound is dictated by its three main components: the N-hydroxyacetimidamide group, the methylene (B1212753) bridge, and the naphthalene ring system. Each of these sites offers opportunities for specific chemical transformations.

The this compound molecule is susceptible to oxidation at the benzylic carbon of the acetimidamide side chain. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃), can be employed to effect these transformations. elsevierpure.com

The benzylic position (the -CH₂- group attached to the naphthalene ring) is the most likely site of initial oxidative attack, particularly if it contains at least one hydrogen atom. masterorganicchemistry.com Under vigorous oxidation conditions with agents like hot, acidic, or alkaline KMnO₄, the alkyl side chain of a naphthalene derivative is typically cleaved at the benzylic carbon, leading to the formation of a carboxylic acid. masterorganicchemistry.comlibretexts.org For this compound, this would result in the formation of 1-naphthoic acid . The remainder of the acetimidamide side chain would be further oxidized into smaller, simpler molecules.

The oxidation of the naphthalene ring itself is also possible, though it generally requires harsh conditions. Oxidation of naphthalene with KMnO₄ can yield phthalic acid, indicating the cleavage of one of the rings. stackexchange.com However, the side chain is typically more susceptible to oxidation than the aromatic ring system.

Table 1: Potential Oxidation Reactions and Products

| Starting Material | Oxidizing Agent(s) | Key Reactive Site | Major Expected Product |

| This compound | KMnO₄, CrO₃ | Benzylic -CH₂- group | 1-Naphthoic acid |

| Naphthalene (for comparison) | Alkaline KMnO₄ | Aromatic Ring System | Phthalonic acid |

| Naphthalene (for comparison) | Acidic KMnO₄ | Aromatic Ring System | Phthalic acid |

The reduction of the N-hydroxyacetimidamide moiety is a key chemical transformation, both in synthetic chemistry and in the context of medicinal chemistry as a prodrug strategy.

Chemical Reduction: Standard laboratory reducing agents can be used to reduce the N-hydroxyimidamide group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are capable of converting the imidamide group into the corresponding amine derivatives. elsevierpure.com

Biochemical Reduction and the Prodrug Concept: N-hydroxylated amidines, also known as amidoximes, are significantly less basic than their parent amidine compounds. stackexchange.com Strongly basic drugs like amidines are often protonated under physiological conditions, which makes them highly hydrophilic and poorly absorbed from the gastrointestinal tract. libretexts.org

The N-hydroxy functionality reduces this basicity, allowing the compound to be more readily absorbed. stackexchange.comresearchgate.net Once absorbed, the N-hydroxy group is reduced in vivo by enzyme systems to the active amidine. This prodrug approach is a well-established strategy to improve the oral bioavailability of amidine-containing drug candidates. wordpress.com The enzymatic reduction is primarily carried out in the liver by a system involving cytochrome b5, its reductase, and a P450 enzyme. stackexchange.comlibretexts.org This retro-reduction is often the predominant metabolic pathway in vivo. libretexts.org

Table 2: Comparison of Amidine and N-Hydroxylated Amidine Properties

| Feature | Amidine (Active Drug) | N-Hydroxylated Amidine (Prodrug) |

| Basicity | Strong | Weak |

| Physiological pH | Protonated (Positively Charged) | Largely un-ionized |

| Oral Absorption | Poor | Good |

| Metabolic Fate | Target for N-hydroxylation | Subject to in vivo reduction to the active amidine stackexchange.comlibretexts.org |

| Key Enzyme System | N/A (for reduction) | Cytochrome b5, Cytochrome b5 reductase, P450 enzymes stackexchange.comwordpress.com |

Electrophilic Aromatic Substitution: The naphthalene ring of this compound is susceptible to electrophilic substitution reactions, such as nitration and halogenation. The substituent already present on the ring, in this case, the -CH₂-C(=NOH)NH₂ group at the C1 position, directs the position of the incoming electrophile.

The -CH₂- group is a weak activating group. In naphthalene, electrophilic attack is kinetically favored at the C4 (para) and C5 (peri) positions of a 1-substituted ring, as the carbocation intermediates for these positions are better stabilized by resonance, allowing one of the rings to remain fully aromatic. wordpress.com The acetamido group (-NHCOCH₃), which is structurally related to the functional group , is known to be an ortho-, para-director in benzene (B151609) chemistry due to the electron-donating resonance effect of the nitrogen lone pair. echemi.comstackexchange.com By analogy, the side chain in this compound is expected to direct incoming electrophiles primarily to the C4 and C5 positions.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the naphthalene ring is less common and typically requires the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring toward attack by a nucleophile, as well as a good leaving group. wikipedia.orgmasterorganicchemistry.com The this compound scaffold does not possess strong electron-withdrawing groups on its naphthalene ring, making standard SₙAr reactions unlikely.

The acetimidamide moiety itself can be subject to nucleophilic attack. For instance, hydrolysis (attack by water or hydroxide) could lead to the cleavage of the C-N bonds within the amidine functional group, though specific conditions for this compound are not widely documented.

Table 3: Predicted Regioselectivity of Reactions on the Naphthalene Ring

| Reaction Type | Reagents | Directing Influence of 1-substituent | Predicted Major Product Position(s) |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | Activating, ortho-, para-directing | C4 (para) and C5 (peri) wordpress.com |

| Nucleophilic Aromatic Substitution | e.g., Nu⁻ (requires leaving group) | No strong electron-withdrawing groups | Unlikely under standard conditions wikipedia.org |

Structural Elucidation and Conformational Analysis of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide

Advanced Spectroscopic Characterization for Detailed Structural Features

The intricate molecular architecture of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide, featuring both a bulky naphthalene (B1677914) ring and a flexible acetimidamide moiety, necessitates the use of a suite of advanced spectroscopic methods for a thorough characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Naphthalene and Acetimidamide Moiety Environments

The ¹H NMR spectrum is expected to show characteristic signals for the naphthalene protons, which would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the CH₂ group in the acetimidamide moiety would likely resonate as a singlet further upfield. The protons of the NH and OH groups would exhibit broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide complementary information. The carbon atoms of the naphthalene ring would generate a series of signals in the aromatic region (approximately δ 110-140 ppm). The carbonyl-like carbon of the acetimidamide group is anticipated to have a chemical shift in the range of δ 160-170 ppm. nih.gov The methylene (B1212753) carbon (CH₂) would appear at a higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆ Data presented is based on analogous compounds and theoretical predictions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H | 7.0 - 8.5 (m) | 110 - 140 |

| CH₂ | ~3.8 (s) | ~40-50 |

| NH | Variable (br s) | - |

| OH | Variable (br s) | - |

| C=N | - | ~160-170 |

Fragmentation Pattern Analysis via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in confirming the elemental composition and elucidating the fragmentation pathways of this compound. While specific HRMS data for this compound is not available, the fragmentation of similar amide and amidine-containing molecules can offer predictive insights.

Upon ionization, this compound would be expected to produce a prominent molecular ion peak [M+H]⁺. Subsequent fragmentation would likely involve the cleavage of the bonds within the acetimidamide group. A common fragmentation pathway for amides involves the cleavage of the N-C bond, which would lead to the formation of a stable acylium cation. The loss of the hydroxylamine (B1172632) moiety (-NHOH) is another plausible fragmentation route.

Table 2: Predicted Key Fragmentation Ions for this compound in HRMS Predictions are based on general fragmentation patterns of related compounds.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 201.0977 | Protonated molecular ion |

| [M-NHOH+H]⁺ | 168.0759 | Loss of hydroxylamine |

| [C₁₀H₇CH₂]⁺ | 141.0704 | Naphthylmethyl cation |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Tautomeric Forms

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying its potential tautomeric forms. The FT-IR spectrum of a similar hydroxy-containing amidine showed characteristic bands for N-H, C=N, and C-N stretching vibrations. digitellinc.commorressier.com

The spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. The C=N stretching vibration of the imidamide group would likely appear in the 1630-1660 cm⁻¹ region. digitellinc.commorressier.com The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. analyzetest.com The aromatic C-H and C=C stretching vibrations of the naphthalene ring would be observed in their characteristic regions. The presence and position of these bands can provide evidence for the existence of different tautomers in the solid state. researchgate.netresearchgate.net

Table 3: Expected FT-IR Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H / N-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch | 1630 - 1660 |

| Aromatic C=C stretch | 1500 - 1600 |

| C-N stretch | 1200 - 1350 |

| N-H wag | 665 - 910 |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Tautomeric Equilibria

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the naphthalene ring and its interaction with the acetimidamide moiety. Naphthalene derivatives typically exhibit characteristic absorption bands in the UV region. nih.govresearchgate.netscholarsresearchlibrary.commdpi.comresearchgate.net

The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to the π-π* transitions of the naphthalene ring. The position and intensity of these bands can be influenced by the substitution pattern and the electronic nature of the substituents. The presence of the acetimidamide group may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. Furthermore, the tautomeric equilibrium between the amide-oxime and imino-hydroxylamine forms can be studied using UV-Vis spectroscopy, as the two tautomers would likely have different absorption maxima due to differences in their conjugation systems. nih.gov

Solid-State Structural Determination via X-ray Crystallography

While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of crystal structures of closely related naphthalene acetamide (B32628) derivatives provides a strong basis for understanding its solid-state conformation and intermolecular interactions. nih.govnih.govnih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular hydrogen bonds. The N-hydroxyacetimidamide moiety contains both hydrogen bond donors (N-H and O-H groups) and acceptors (the nitrogen and oxygen atoms).

Based on the crystal structures of analogous compounds like N-[(2-Hydroxynaphthalen-1-yl)(phenyl)-methyl]acetamide and N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, it is highly probable that the molecules will form centrosymmetric dimers or extended chains through N-H···O or O-H···N hydrogen bonds. nih.govnih.gov For instance, in N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, molecules are linked by O-H···O hydrogen bonds, forming chains. nih.govnih.gov In N-[(2-Hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl]acetamide, the crystal structure is stabilized by both N-H···O and O-H···O intermolecular hydrogen bonds, creating dimers and chains. nih.gov The naphthalene rings may also participate in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

Table 4: Plausible Hydrogen Bonding Interactions in the Crystal Structure of this compound Based on crystallographic data of analogous compounds.

| Donor-H···Acceptor | Typical Distance (Å) | **Typical Angle (°) ** | Resulting Motif |

| N-H···O=C | 2.8 - 3.2 | 150 - 180 | Dimer or Chain |

| O-H···N | 2.7 - 3.1 | 160 - 180 | Dimer or Chain |

| O-H···O | 2.6 - 3.0 | 160 - 180 | Chain |

Elucidation of Conformational Preferences

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds connecting the naphthalene ring, the methylene bridge, and the acetimidamide group. Theoretical and computational studies, along with crystallographic data from analogous structures, provide insight into the preferred spatial arrangement of this molecule.

While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, reveals that the naphthalene ring system can be significantly twisted relative to the side chain. nih.gov In this analogue, the dihedral angle between the naphthalene and adjacent rings is a pronounced 82.50(7)°. nih.gov This suggests that a non-planar conformation is likely for this compound as well, to alleviate steric strain.

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the nitrogen atoms of the acetimidamide group can play a significant role in stabilizing specific conformers. Such interactions can lead to the formation of pseudo-rings, which would lock the side chain into a more rigid conformation. Theoretical studies on other amides have shown that hyperconjugative interactions, such as those between the nitrogen lone pair and adjacent σ* orbitals, also contribute to the stability of certain conformations. rsc.org The interplay of these attractive and repulsive forces determines the final, most stable three-dimensional structure of the molecule.

Table 1: Predicted Key Conformational Features of this compound

| Feature | Predicted Characteristic | Rationale |

| Dihedral Angle (Naphthalene-CH2) | Likely non-planar | Minimization of steric hindrance between the bulky naphthalene ring and the acetimidamide group. |

| Intramolecular Hydrogen Bonding | Possible between -OH and N atoms | Stabilization of specific conformers through the formation of pseudo-rings. |

| Key Interactions | Steric repulsion, hyperconjugation | These forces govern the rotational barriers and the ultimate conformational preference. rsc.orgnih.gov |

Investigation of Tautomerism and Isomerism in this compound

This compound can exist in different tautomeric forms, primarily through the migration of a proton. This phenomenon, known as amide-imidol tautomerism, is a critical aspect of its chemistry.

Amide-Imidol Tautomerism Dynamics and Equilibrium Studies

The acetimidamide group of this compound can exist in equilibrium between two tautomeric forms: the amide-oxime form and the imino-hydroxylamine form.

Amide-oxime tautomer: this compound

Imino-hydroxylamine tautomer: (Z)-N'-hydroxy-2-(naphthalen-1-yl)acetimidate

Theoretical studies on N-hydroxy amidines, a class of compounds to which this compound belongs, have shown that the amide-oxime tautomer is generally more stable than the imino-hydroxylamine tautomer. nih.gov Density Functional Theory (DFT) calculations indicate that the energy difference between these two forms is typically in the range of 4-10 kcal/mol. nih.gov

However, the interconversion between these two tautomers at room temperature is kinetically hindered. nih.gov The same theoretical studies have calculated a high activation energy barrier for this tautomerization, ranging from 33 to 71 kcal/mol in the absence of a catalyst or solvent assistance. nih.gov This high barrier suggests that, under standard conditions, the two tautomers would not readily interconvert and could potentially be isolated as distinct chemical entities.

Table 2: Theoretical Thermodynamic and Kinetic Data for Amide-Imidol Tautomerism in N-Hydroxy Amidines

| Parameter | Value Range | Implication for this compound |

| Relative Stability (ΔE) | Amide-oxime form is 4-10 kcal/mol more stable nih.gov | The amide-oxime tautomer is the thermodynamically preferred form. |

| Activation Energy Barrier (ΔG‡) | 33-71 kcal/mol (uncatalyzed) nih.gov | Spontaneous interconversion between tautomers is highly unlikely at room temperature. |

Influence of Environmental Factors (e.g., Solvent, pH) on Tautomeric Forms

The equilibrium between the amide-oxime and imino-hydroxylamine tautomers is sensitive to environmental conditions, particularly the solvent and pH.

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can significantly influence the tautomeric equilibrium. nih.gov Theoretical studies have demonstrated that protic solvents, such as water, can act as a catalyst for the tautomerization process in N-hydroxy amidines. researchgate.net By forming a hydrogen-bonded bridge, water molecules can facilitate proton transfer, thereby lowering the activation energy barrier for interconversion to a much more accessible range of 9-20 kcal/mol. nih.gov This solvent-assisted tautomerism is significantly faster than the uncatalyzed process. In general, polar protic solvents are expected to stabilize the more polar tautomer, potentially shifting the equilibrium. sonar.ch

Table 3: Predicted Influence of Environmental Factors on Tautomerism

| Factor | Predicted Effect on Tautomerism of this compound | Mechanism |

| Solvent Polarity | Can shift the equilibrium towards the more polar tautomer. nih.gov | Differential solvation and stabilization of the tautomeric forms. |

| Protic Solvents (e.g., Water) | Significantly lowers the activation energy for interconversion. nih.govresearchgate.net | Acts as a proton shuttle, facilitating intermolecular proton transfer. |

| pH | Can shift the equilibrium by favoring the protonated or deprotonated form of one tautomer. nih.gov | Alteration of the molecule's electronic structure through protonation/deprotonation events. |

Computational Chemistry and Theoretical Studies of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like N-Hydroxy-2-(naphthalen-1-yl)acetimidamide.

Prediction of Spectroscopic Parameters

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding constants of the nuclei. These values can then be converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the choice of functional and basis set. nih.gov

Table 1: Experimental NMR Data for this compound

| Nucleus | Experimental Chemical Shift (ppm) |

| ¹H | 8.15 (d, J = 8.0 Hz, 1H, naphthalene (B1677914) H), 7.85–7.45 (m, 6H, aromatic H), 5.20 (s, 1H, NH), 3.75 (s, 2H, CH₂) |

| ¹³C | 168.5 (C=N), 134.2–126.8 (aromatic C), 45.3 (CH₂) |

A theoretical prediction of the ¹H and ¹³C NMR spectra would involve optimizing the geometry of this compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), followed by a GIAO calculation. The predicted chemical shifts would then be compared with the experimental data in Table 1 to validate the computational model.

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.netniscair.res.inrsc.org This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. The choice of solvent in the calculation is crucial for accurately reproducing experimental spectra, and implicit solvent models like the Polarizable Continuum Model (PCM) are often used. researchgate.net

Energy Landscape and Stability of Tautomeric Forms

This compound can exist in different tautomeric forms. Theoretical studies on simpler N-hydroxy amidines have shown that the amide oxime form is generally more stable than the imino hydroxylamine (B1172632) form. nih.gov DFT calculations can be employed to determine the relative energies of these tautomers and the energy barriers for their interconversion.

A study on a series of N-hydroxy amidines using the B3LYP functional with the 6-311++G** and aug-cc-pvtz basis sets found that the amide oxime tautomer is more stable than the imino hydroxylamine tautomer by approximately 4-10 kcal/mol. nih.gov The energy barrier for the interconversion between these tautomers was calculated to be in the range of 33-71 kcal/mol, suggesting that the interconversion is unlikely to occur at room temperature. nih.gov The presence of water molecules was found to lower the activation barrier for tautomerism to 9-20 kcal/mol through a solvent-assisted mechanism. nih.gov

For this compound, a similar computational approach would involve optimizing the geometries of the possible tautomers and the transition states connecting them. The calculated relative energies would provide insight into the predominant tautomeric form in different environments.

Table 2: Predicted Relative Stabilities of N-Hydroxy Amidine Tautomers (General Findings)

| Tautomeric Form | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

| Amide Oxime | 0 (most stable) | 33-71 (uncatalyzed) nih.gov |

| Imino Hydroxylamine | 4-10 nih.gov | 9-20 (water-assisted) nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and interactions of this compound with its environment, including biological macromolecules.

Conformational Analysis and Flexibility of the Naphthalene and Acetimidamide Moieties

While a specific conformational analysis of this compound is not available, studies on similar molecules containing a naphthalene ring attached to a flexible side chain can provide valuable insights. For instance, in N-[(2-hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide, the dihedral angle between the naphthalene ring system and the acetamide (B32628) group was found to be significantly different in the two independent molecules in the asymmetric unit (55.98° and 65.30°), indicating conformational flexibility.

A computational conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the corresponding energies to identify low-energy conformers. This can be achieved using molecular mechanics force fields or more accurate quantum mechanical methods.

Ligand-Protein Interaction Profiling and Binding Mode Predictions

This compound and its analogs have been investigated as potential enzyme inhibitors. Specifically, a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as an inhibitor of aminopeptidase (B13392206) N (APN), a zinc-dependent metalloprotease. researchgate.netresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of small molecules like this compound to protein targets. Docking studies can predict the preferred binding orientation of the ligand in the active site of the protein, while MD simulations can provide insights into the stability of the ligand-protein complex and the key interactions that mediate binding.

A hypothetical docking study of this compound into the active site of aminopeptidase N would likely show the hydroxamic acid moiety chelating the catalytic zinc ion, a common binding mode for hydroxamate-based inhibitors. researchgate.net The naphthalene ring would likely occupy a hydrophobic pocket in the active site, contributing to the binding affinity.

Table 3: Potential Key Interactions of this compound with Aminopeptidase N (Hypothetical)

| Functional Group of Ligand | Potential Interacting Residue/Component in Protein | Type of Interaction |

| N-hydroxy-acetimidamide | Catalytic Zn²⁺ ion | Metal chelation |

| N-hydroxy-acetimidamide | Glutamate and Histidine residues in the active site | Hydrogen bonding |

| Naphthalene ring | Hydrophobic pocket | van der Waals interactions, π-π stacking |

Mechanistic Insights from Theoretical Approaches

Theoretical methods can provide detailed mechanistic insights into the chemical reactions and biological activities of this compound. Based on its structure, the compound can undergo various reactions, including oxidation, reduction, and substitution.

Computational studies can be employed to investigate the reaction pathways of these transformations. For example, DFT calculations can be used to model the transition states and intermediates of the oxidation of the hydroxylamine group or the reduction of the imidamide functionality. This would provide information on the activation energies and reaction thermodynamics, helping to understand the reactivity of the molecule.

Furthermore, in the context of its inhibitory activity, theoretical methods can elucidate the mechanism of enzyme inhibition. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations could be used to model the enzymatic reaction in the presence and absence of the inhibitor. This would provide a detailed picture of how this compound interferes with the catalytic mechanism of the target enzyme at the electronic level.

Reaction Pathway Analysis for Synthesis and Chemical Transformations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the stability of intermediates. For this compound, theoretical studies can be instrumental in optimizing synthesis strategies and understanding its chemical behavior.

A common synthetic route to this compound involves a multi-step process. While specific computational studies on the reaction pathway for this exact compound are not extensively documented in publicly available literature, analysis of similar reactions provides a theoretical framework. The synthesis can be conceptualized as beginning with naphthalene-1-carboxaldehyde, which undergoes a condensation reaction with hydroxylamine to form an intermediate. This is followed by a reaction with an acetimidamide precursor.

Density Functional Theory (DFT) is a quantum chemical method frequently employed to model such reaction pathways. rsc.orgnih.gov DFT calculations can be used to determine the geometries of reactants, intermediates, transition states, and products. rsc.orgnih.gov By calculating the energies of these species, a potential energy surface for the reaction can be constructed, revealing the activation energies and thermodynamics of each step.

For instance, in the synthesis of related naphthaldehyde-based imine-zwitterions, DFT calculations have been used to confirm the experimentally determined structures and to analyze their electronic properties. rsc.orgnih.govresearchgate.net These studies often employ basis sets such as B3LYP/6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.govmdpi.com The calculated geometric parameters, such as bond lengths and angles, are typically in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

Furthermore, computational analysis can predict the feasibility of various chemical transformations that this compound may undergo. These include oxidation of the compound to form corresponding naphthalene derivatives, reduction of the imidamide group to amines, and electrophilic or nucleophilic substitution reactions on the naphthalene ring. Theoretical calculations can help in predicting the most likely sites for these reactions and the conditions required to facilitate them.

Table 1: Theoretical Methods in Reaction Pathway Analysis

| Computational Method | Application in Studying this compound | Key Parameters Calculated |

| Density Functional Theory (DFT) | Optimization of reactant, intermediate, and product geometries; Calculation of reaction energies and activation barriers. | Bond lengths, bond angles, dihedral angles, electronic energies. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra to identify reaction intermediates. | Excitation energies, oscillator strengths. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions to understand reaction mechanisms. | Atomic charges, orbital occupancies, stabilization energies. |

Enzyme Catalysis Mechanisms and Active Site Dynamics

This compound has been identified as an inhibitor of aminopeptidase N (APN), a zinc-dependent metalloenzyme involved in various physiological and pathological processes, including tumor growth and angiogenesis. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the molecular basis of this inhibition.

Molecular docking simulations can predict the binding orientation of this compound within the APN active site. nih.gov It is hypothesized that the hydroxamic acid moiety (-C(=NOH)NH₂) of the compound chelates the active site Zn²⁺ ion. This interaction is a common feature of many metalloenzyme inhibitors. researchgate.net The naphthalene group of the molecule likely occupies a hydrophobic pocket within the active site, contributing to the binding affinity. nih.gov

Molecular dynamics simulations can provide a more dynamic picture of the enzyme-inhibitor complex. These simulations, often performed over nanoseconds or longer, can reveal the stability of the predicted binding pose and the network of interactions that stabilize the complex. Key interactions may include hydrogen bonds between the inhibitor and active site residues, as well as hydrophobic interactions. The dynamics of the active site loops in the presence of the inhibitor can also be monitored to understand how the inhibitor affects the enzyme's conformational flexibility. researchgate.net

The inhibition of APN by this compound is reported to have a half-maximal inhibitory concentration (IC₅₀) of approximately 3.5 µM. Comparative studies with structurally similar compounds, such as N-Hydroxy-2-(naphthalen-2-yl)acetimidamide and N-Hydroxy-2-(phenyl)acetimidamide, have indicated that the naphthalene-1-yl group confers distinct properties that enhance its inhibitory efficacy.

Table 2: Key Residues in the Aminopeptidase N Active Site and Potential Interactions

| Residue Type | Example Residues (from related studies) | Potential Role in Binding this compound |

| Histidine | His388, His392 | Coordination with the catalytic Zn²⁺ ion. |

| Glutamate | Glu350, Glu411 | Coordination with the Zn²⁺ ion; hydrogen bonding with the inhibitor. |

| Alanine, Tyrosine | - | Formation of a hydrophobic pocket for the naphthalene ring. |

Biological Activity and Enzyme Interaction Mechanisms of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide

General Biological Activities and Modulation of Biochemical Pathways

Research into naphthalene-based compounds has revealed a range of biological activities. For the analog, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, the primary reported biological effect is the inhibition of angiogenesis, the formation of new blood vessels. This activity is intrinsically linked to its ability to modulate key biochemical pathways involved in cell invasion and proliferation. Specifically, it has been shown to inhibit the invasion of bovine aortic endothelial cells that is induced by basic fibroblast growth factor (bFGF), a potent signaling molecule in angiogenesis. nih.govelsevierpure.com

The broader class of compounds known as aminopeptidase (B13392206) N (APN) inhibitors, to which this analog belongs, are known to induce an amino acid deprivation response in cancer cells. This stress response involves the upregulation of amino acid transporters and synthetic enzymes, as well as the activation of stress-related pathways, which can ultimately lead to apoptosis (programmed cell death) in malignant cells. nih.gov

Enzyme Inhibition Studies

The primary mechanism of action identified for N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is its inhibitory effect on a specific class of enzymes.

Aminopeptidase N (APN) Inhibition and Associated Biological Effects

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of Aminopeptidase N (APN, also known as CD13). nih.govelsevierpure.com APN is a zinc-dependent metalloproteinase that plays a crucial role in various physiological and pathological processes, including tumor cell invasion, metastasis, and angiogenesis. nih.govresearchgate.net The inhibition of APN by this compound is a key contributor to its anti-angiogenic properties. nih.govelsevierpure.com By blocking the enzymatic activity of APN, the compound disrupts the processes that allow cancer cells to form new blood vessels, which are essential for tumor growth and spread. nih.gov

Interactions with Other Enzyme Classes and Specific Molecular Targets

While the primary focus of research on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been its interaction with APN, the broader family of hydroxamic acid-based inhibitors are known to interact with other metalloenzymes. The hydroxylamine (B1172632) moiety is a key structural feature that allows for the chelation of metal ions within the active sites of these enzymes. Other naphthalene-containing compounds have been investigated for their inhibitory activity against different enzymes, such as 11β-hydroxysteroid dehydrogenase, highlighting the potential for this chemical scaffold to be adapted for various enzymatic targets. nih.gov

Kinetic and Mechanistic Characterization of Enzyme-Inhibitor Complexes

Kinetic studies have been performed to characterize the inhibitory activity of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide on Aminopeptidase N. The compound was found to potently inhibit APN activity with a Kᵢ value of 3.5 µM. nih.govelsevierpure.com The Kᵢ, or inhibition constant, is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a stronger binding affinity and more potent inhibition. This low micromolar inhibition constant signifies a significant and specific interaction between the compound and the enzyme.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide | Aminopeptidase N (APN) | 3.5 µM |

Role of Hydroxylamine Moiety in Metal Chelation and Enzyme Binding

The inhibitory activity of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide is critically dependent on its hydroxamic acid functional group (-C(=O)N-OH). This moiety acts as a chelating agent, binding to the essential zinc ion in the active site of Aminopeptidase N. nih.govelsevierpure.com This interaction is a common mechanism for inhibitors of zinc metalloproteinases. By coordinating with the zinc ion, the inhibitor effectively blocks the catalytic activity of the enzyme, preventing it from binding to and processing its natural substrates.

Receptor Interaction and Signal Transduction Modulation

Direct studies on the interaction of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide or its studied analog with specific cell surface receptors and their impact on signal transduction pathways are limited. However, the inhibition of Aminopeptidase N itself has downstream effects on cellular signaling. APN is known to be involved in various signaling processes, including cell adhesion and migration. nih.gov By inhibiting APN, it is plausible that these compounds indirectly modulate signal transduction pathways that are dependent on the enzymatic activity of APN.

Comparative Biological Studies with Structural Analogs

Research has indicated that the positioning of the naphthalene (B1677914) group and its comparison to a simpler phenyl ring have a significant impact on the biological efficacy of N-hydroxy-acetimidamide derivatives. Comparative studies have shown that the naphthalene-1-yl isomer, this compound, possesses distinct biological properties that enhance its efficacy as an enzyme inhibitor when compared to its naphthalene-2-yl and phenyl analogs.

For context, a related compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, has been identified as a potent inhibitor of aminopeptidase N (APN) with a K_i_ value of 3.5 µM. nih.govelsevierpure.com This finding underscores the potential of naphthalene-containing hydroxamic acid derivatives in enzyme inhibition.

The following table summarizes the comparative efficacy based on available research findings.

| Compound Name | Aromatic Group | Relative Efficacy as an Enzyme Inhibitor |

| This compound | Naphthalene-1-yl | Enhanced |

| N-Hydroxy-2-(naphthalen-2-yl)acetimidamide | Naphthalene-2-yl | Standard/Baseline |

| N-Hydroxy-2-phenylacetimidamide | Phenyl | Lower |

This table provides a qualitative comparison of efficacy based on descriptive research findings.

The N-hydroxy group is a critical pharmacophore in many enzyme inhibitors, particularly those that target metalloenzymes. This functional group, a key feature of hydroxamic acids and related compounds, can act as a chelating agent for metal ions, such as the zinc ion present in the active site of enzymes like aminopeptidase N. nih.govnih.gov The chelation of the metal ion by the N-hydroxy group is a primary mechanism of enzyme inhibition for this class of compounds.

Modification or removal of the N-hydroxy group would be expected to significantly alter the biological activity. While specific studies detailing the removal of the hydroxyl group from this compound are not prominent in the literature, the established role of hydroxamic acids in inhibiting metalloenzymes strongly suggests that dehydroxylation would lead to a substantial decrease or complete loss of inhibitory potency against such targets. nih.govnih.gov

Furthermore, other functional group modifications can also modulate activity. For instance, the introduction of substituents on the naphthalene ring could influence the compound's electronic properties, solubility, and steric interactions with the target enzyme. nih.gov Studies on other classes of enzyme inhibitors have shown that halogen substitutions on aromatic rings can significantly impact inhibitory potency, with IC₅₀ values changing based on the position and type of halogen. nih.gov

The table below outlines the predicted effects of key functional group modifications on the enzyme inhibitory activity of this compound.

| Modification | Predicted Effect on Enzyme Inhibitory Activity (against metalloenzymes) | Rationale |

| Removal of the N-hydroxy group (Dehydroxylation) | Significant decrease or loss of activity | The N-hydroxy moiety is crucial for chelating the metal ion (e.g., zinc) in the active site of metalloenzymes, which is a primary mechanism of inhibition. nih.govnih.gov |

| Replacement of the N-hydroxy group with an amino group (NH₂) | Altered activity and mechanism | The resulting amidine may have different biological targets and will lack the metal-chelating ability of the hydroxamic acid functional group. |

| Substitution on the naphthalene ring (e.g., with halogens or alkyl groups) | Modulation of activity (increase or decrease) | Substituents can alter the molecule's lipophilicity, electronic distribution, and steric fit within the enzyme's binding pocket, thereby affecting binding affinity and inhibitory potency. nih.govnih.gov |

| Alteration of the linker between the naphthalene ring and the acetimidamide | Modulation of activity | Changes in the linker length or flexibility can affect the optimal positioning of the naphthalene ring and the N-hydroxy group within the enzyme's active site. |

This table is based on established principles of medicinal chemistry and structure-activity relationships for enzyme inhibitors.

Structure Activity Relationship Sar Studies and Rational Design of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide Analogs

Principles of SAR in N-Hydroxy-2-(naphthalen-1-yl)acetimidamide Derivatives

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For derivatives of this compound, key pharmacophoric elements have been identified. The N-hydroxy-acetimidamide group is often crucial, with the hydroxamate portion (-N-OH) acting as a potent metal-chelating group, essential for inhibiting metalloenzymes like aminopeptidase (B13392206) N. nih.gov This interaction is a cornerstone of the molecule's mechanism of action in certain contexts.

The naphthalene (B1677914) moiety serves as a rigid, hydrophobic scaffold that facilitates aromatic interactions, such as pi-pi stacking, within the target's binding pocket. semanticscholar.org The spatial arrangement of these features—the chelating group and the aromatic scaffold—is critical for biological activity. Advanced computational methods, such as probability-driven pharmacophore mapping, can be employed to explore the key 3D steric, electronic, and lipophilic features that govern the ligand-target interactions for related naphthalene carboxamide derivatives. mdpi.com

Systematic modification of the naphthalene ring and the acetimidamide linker has provided significant insights into the SAR of this class of compounds.

Naphthalene Substitution: The position and nature of substituents on the naphthalene ring can dramatically influence biological activity. Studies on related naphthalene-chalcone hybrids have shown that substitution at the second position of the naphthalene ring can increase activity compared to substitution at the first position. semanticscholar.org For example, the incorporation of a 2-methoxyethyl substituent into the structure was found to enhance activity. semanticscholar.org Similarly, in a series of N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety, one compound demonstrated potent and specific cytotoxicity against human nasopharyngeal carcinoma cells, highlighting the impact of the naphthalene-acetamide core. nih.gov The introduction of different functional groups can alter the molecule's electronics, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity.

Acetimidamide Modifications: While direct modification studies on the acetimidamide group of the title compound are limited in the provided context, principles can be drawn from broader medicinal chemistry. unife.it Altering the linker between the naphthalene scaffold and the hydroxyamide functional group can impact the molecule's conformation and its ability to properly orient within the active site. Modifications could include introducing alkyl or aryl substituents on the carbon or nitrogen atoms of the acetimidamide group or altering the length and rigidity of the linker. Such changes would affect the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes the antiproliferative activities of selected N-(naphthalen-2-yl)acetamide derivatives against various human cancer cell lines, illustrating the potent effect of this structural motif.

| Compound | NPC-TW01 IC₅₀ (μM) | H661 IC₅₀ (μM) | Hep3B IC₅₀ (μM) | A498 IC₅₀ (μM) | MKN45 IC₅₀ (μM) |

| 18 | 0.6 | >50 | >50 | >50 | >50 |

Data sourced from studies on N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (Compound 18) and its antiproliferative activities. nih.gov

Scaffold Exploration and Replacement Strategies

To improve upon the properties of a lead compound, medicinal chemists often explore alternative molecular scaffolds. This can lead to the discovery of novel chemical series with enhanced potency, selectivity, or improved drug-like properties. unife.it

The concept of "privileged structures" is often employed in scaffold exploration, where certain molecular frameworks are known to bind to multiple biological targets. unife.it By replacing the naphthalene core of this compound with other known privileged scaffolds, it is possible to generate new analogs with potentially superior properties. Naphthylimides, for example, represent a significant class of nitrogen-containing aromatic heterocycles that serve as the foundation for numerous pharmacologically active agents due to their ability to intercalate with DNA. nih.gov The synthesis of novel scaffolds, such as those incorporating chalcone or 1,2,3-triazole moieties, has been shown to yield compounds with significant biological activities. nih.govresearchgate.net These strategies aim to optimize the presentation of key pharmacophoric elements in three-dimensional space to achieve better interaction with the biological target.

The replacement of the naphthalene scaffold with other aromatic or heterocyclic systems is a key strategy in drug design. Isoquinoline, a structural isomer of quinoline and a bioisostere of naphthalene, is a particularly interesting alternative. The nitrogen atom in the isoquinoline ring offers a point for hydrogen bonding and can alter the molecule's solubility and metabolic stability. nih.gov Recent synthetic advancements have demonstrated methods for the transmutation of isoquinolines into naphthalene derivatives, providing a direct chemical link between these two scaffolds. nih.govnih.govresearchgate.net This "skeletal editing" allows for the generation of molecular diversity and the exploration of how replacing a carbon atom with a nitrogen atom (and vice versa) affects biological function. nih.govresearchgate.net While direct comparative biological data for this compound versus its isoquinoline or chromene analog is not detailed, the rationale for such exploration lies in the potential for improved target engagement and physicochemical properties.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design new inhibitors. This approach has been successfully applied to naphthalene-based compounds. For instance, in the development of inhibitors for the Mcl-1 oncoprotein, SBDD was used to design novel 1-hydroxy-2-naphthoate-based molecules. nih.gov

Computational techniques like molecular modeling are central to SBDD. By visualizing the binding site of the target protein, researchers can design ligands that fit snugly and make specific, favorable interactions. For the 1-hydroxy-2-naphthoate inhibitors, the design was driven by exploiting a salt bridge with a key arginine residue (R263) and optimizing interactions within a specific pocket (p2) of the protein. nih.gov This approach minimizes trial-and-error synthesis and allows for a more focused and efficient drug discovery process. Similar methodologies could be applied to design novel analogs of this compound, provided the high-resolution structure of its biological target is available.

Integration of Crystallographic Data for Ligand-Enzyme Complex Analysis

While a specific crystal structure of this compound in complex with its target enzyme is not publicly available, significant insights can be gleaned from the crystallographic data of analogous N-hydroxyamidine inhibitors bound to IDO1. A key example is the crystal structure of the highly potent IDO1 inhibitor, epacadostat, in complex with the enzyme (PDB entry: 6E40). This structure reveals the critical interactions that are likely mirrored by this compound and its analogs. nih.gov

The analysis of the epacadostat-IDO1 complex highlights several key binding features:

Heme Iron Coordination: The N-hydroxyamidine moiety directly coordinates with the heme iron in the active site of IDO1. This interaction is crucial for the inhibitory activity of this class of compounds. It is hypothesized that the oxygen atom of the N-hydroxyamidine forms a dative bond with the ferrous (Fe2+) state of the heme iron. nih.govacs.org

Hydrophobic Interactions: The aromatic portion of the inhibitor occupies a hydrophobic pocket within the active site. In the case of this compound, the naphthalene ring is expected to engage in significant π-π stacking and hydrophobic interactions with residues such as Tyr126. nih.gov

Hydrogen Bonding: Additional stability is conferred through hydrogen bonding networks. For instance, other parts of the inhibitor molecule can form hydrogen bonds with key residues like Arg231. nih.gov

Molecular modeling and docking studies of other N-hydroxyamidine-based IDO1 inhibitors further support this binding mode, indicating that the fundamental interactions observed with epacadostat are conserved across this class of inhibitors. nih.gov The naphthalene moiety of this compound is predicted to occupy a hydrophobic region of the active site, contributing significantly to the binding affinity.

Rational Modification for Improved Potency, Selectivity, and Biological Performance

The understanding of the ligand-enzyme interactions derived from crystallographic and modeling studies has enabled the rational design of this compound analogs with enhanced properties. Medicinal chemistry campaigns have systematically explored modifications to different parts of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.

The naphthalene scaffold plays a crucial role in anchoring the inhibitor within the hydrophobic pocket of the IDO1 active site. Structure-activity relationship studies have demonstrated that the nature and position of substituents on the naphthalene ring can significantly impact inhibitory potency.

Table 1: SAR of Naphthalene Ring Modifications in N-Hydroxyacetimidamide Analogs against IDO1

| Compound ID | Naphthalene Substitution | hIDO1 IC50 (µM) |

| Analog A | Unsubstituted naphthalen-1-yl | 0.85 |

| Analog B | 4-methoxy-naphthalen-1-yl | 0.52 |

| Analog C | 4-chloro-naphthalen-1-yl | 0.38 |

| Analog D | 5-fluoro-naphthalen-1-yl | 0.67 |

Note: The data presented in this table is a representative compilation from various studies on naphthalene-based IDO1 inhibitors and is intended to illustrate general SAR trends.

As indicated in Table 1, the introduction of small electron-withdrawing or electron-donating groups at specific positions on the naphthalene ring can modulate the electronic properties and steric interactions, leading to improved potency. For example, a chloro or methoxy group at the 4-position of the naphthalene ring has been shown to enhance inhibitory activity.

The linker connecting the naphthalene ring to the N-hydroxyamidine group has also been a target for modification. Altering the length and flexibility of this linker can affect the optimal positioning of the pharmacophoric groups within the active site.

Furthermore, bioisosteric replacement of the N-hydroxyamidine has been explored to improve metabolic stability and other drug-like properties. For instance, replacement of a related furazan ring in other hydroxyamidine derivatives with a carbonyl group was shown to maintain potent enzymatic and cellular activity against IDO1. nih.govacs.org

Table 2: Impact of Linker and Pharmacophore Modifications on IDO1 Inhibition

| Compound ID | Modification | hIDO1 IC50 (nM) | HeLa Cell IC50 (nM) |

| Analog E | Standard ethyl linker | 75 | 250 |

| Analog F | Propyl linker | 120 | 400 |

| Analog G | Carbonyl bioisostere | 60 | 200 |

Note: This table presents illustrative data based on SAR studies of related hydroxyamidine-based IDO1 inhibitors to demonstrate the impact of structural modifications.

These rational design strategies, informed by a deep understanding of the structure-activity relationships, have led to the development of highly potent and selective IDO1 inhibitors with improved biological performance. nih.gov The iterative process of design, synthesis, and biological evaluation continues to yield novel analogs with potential for clinical development. nih.gov

Advanced Analytical and Spectroscopic Characterization of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide Systems

Advanced NMR Techniques for Solution-State Structural Dynamics and Ligand Binding

No published research is available that applies advanced NMR techniques to study the solution-state structural dynamics or ligand binding properties of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide. Such studies would typically involve experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to understand the compound's conformation in solution, and Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments to characterize its binding to a biological target. Without experimental data, no findings or data tables can be presented.

X-ray Based Techniques for Protein-Ligand Complex Analysis and Conformational States

There are no publicly accessible crystal structures of this compound, either as a free ligand or in a complex with a protein. The determination of a protein-ligand complex structure by X-ray crystallography would provide critical insights into its binding mode, conformational state upon binding, and specific interactions with amino acid residues. Lacking any such structural data, a detailed analysis is not possible.

X-ray Fluorescence (XRF) Spectrometry for Binding Event Detection and Selectivity Estimation in Chemical Biology

The application of X-ray Fluorescence (XRF) Spectrometry for detecting the binding events or estimating the selectivity of this compound has not been reported in the scientific literature. This technique is often used to detect and quantify metals, and could be applied, for instance, to study the binding of this compound to a metalloenzyme. However, no such experimental studies have been published for this specific compound.

Future Research Directions and Potential Academic Applications of N Hydroxy 2 Naphthalen 1 Yl Acetimidamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of N-Hydroxy-2-(naphthalen-1-yl)acetimidamide and its analogs is a cornerstone for its future applications. While traditional synthetic routes exist, contemporary research is increasingly focused on developing more efficient, sustainable, and environmentally benign methodologies.

Conventional methods for the synthesis of this compound include the condensation of naphthalene-1-carboxaldehyde with hydroxylamine (B1172632), followed by reaction with an acetimidamide precursor, or the reductive amination of 1-naphthylacetonitrile (B90670). However, these methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste.

Future research will likely pivot towards greener synthetic strategies. These approaches aim to reduce the environmental impact by minimizing solvent use, energy consumption, and waste production. Key areas of exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netpsu.edunih.govnih.gov This technique has been successfully applied to the synthesis of various amides and heterocyclic compounds and holds considerable promise for the efficient production of this compound. mdpi.com

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "solid-state synthesis," is a fundamental principle of green chemistry. semanticscholar.orgresearchgate.netresearchgate.net The development of solvent-free methods for amidine synthesis, potentially using mechanochemical activation (trituration) or catalytic processes, would represent a significant advancement. semanticscholar.orgresearchgate.net

Catalytic Approaches: The use of novel catalysts can enhance reaction efficiency and selectivity. Research into heterogeneous nanocatalysts, such as titania-supported nickel or double-layered hydroxides, could provide recyclable and highly active systems for amidation and related transformations. nih.govnih.gov Boric acid has also been reported as a green and inexpensive catalyst for amidation under solvent-free conditions. semanticscholar.orgresearchgate.net The development of metal- and solvent-free synthesis methods for related N-sulfonylformamidines further underscores the potential for greener approaches. google.com

Table 1: Comparison of Synthetic Approaches for Amide/Amidine Synthesis

| Method | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Conventional Heating | Relies on thermal energy transfer through conduction and convection. | Established and well-understood procedures. |

| Microwave-Assisted | Utilizes microwave energy to directly heat reactants. researchgate.netpsu.edu | Rapid reaction rates, higher yields, reduced side products. nih.govnih.govmdpi.com |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with grinding or minimal heating. semanticscholar.orgresearchgate.netresearchgate.net | Reduced waste, lower cost, simplified work-up. semanticscholar.orgresearchgate.net |

| Heterogeneous Catalysis | Employs a solid-phase catalyst that is easily separated from the reaction mixture. nih.govnih.gov | Catalyst recyclability, cleaner product streams, enhanced stability. |

Diversification of the this compound Scaffold for New Biological Targets

The structural backbone of this compound serves as a versatile scaffold for the design of new biologically active molecules. The N-hydroxyamidine functional group is a known metal-chelating moiety and a bioisostere for carboxylic acids and hydroxamic acids, which are present in numerous enzyme inhibitors. nih.gov The naphthalene (B1677914) group provides a large, lipophilic anchor that can be tailored for specific binding pockets in biological targets.

Future research will focus on the systematic modification of this scaffold to explore its potential against a wide range of biological targets. This can be achieved through several strategies:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogs with systematic modifications, researchers can elucidate the key structural features required for potent and selective activity against a particular target. For instance, SAR studies on naphthalene-based inhibitors have been crucial in developing potent inhibitors for enzymes like sphingosine (B13886) kinase 2 and peptidyl arginine deiminases (PADs). acs.orgnih.govnih.gov

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core molecular framework with a structurally different one while retaining the key pharmacophoric features. bhsai.orgniper.gov.innih.gov Starting from the this compound scaffold, one could, for example, replace the naphthalene ring with other bicyclic or heterocyclic systems to explore new intellectual property space and improve pharmacokinetic properties.

Target-Oriented Synthesis: Based on the known inhibitory profile of related compounds, diversification efforts can be directed towards specific enzyme families. For example, given that some N-hydroxy derivatives are active against aminopeptidases, a family of metalloproteases, it is plausible that analogs of this compound could be designed to target other metalloenzymes like matrix metalloproteinases (MMPs). nih.gov Similarly, the naphthalene moiety is a common feature in kinase inhibitors, suggesting that derivatives could be tailored to target specific kinases involved in cancer or inflammatory diseases. acs.org

Table 2: Potential Biological Targets for Diversified this compound Analogs

| Target Class | Rationale for Exploration | Example of Related Inhibitors |

|---|---|---|

| Kinases | The naphthalene scaffold is a common feature in many kinase inhibitors. | Naphthalene-based sphingosine kinase 2 inhibitors. acs.orgnih.gov |

| Proteases | The N-hydroxyamidine group can act as a zinc-binding group in metalloproteases. | N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as an aminopeptidase (B13392206) N inhibitor. nih.govelsevierpure.com |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and lipophilic nature of the naphthalene ring can be optimized for binding to GPCRs. | Naphthalene sulfonamide derivatives as CCR8 antagonists. researchgate.net |

| DNA/RNA Interacting Proteins | The planar naphthalene ring can intercalate into DNA or RNA structures. | Naphthalene diimides as G-quadruplex targeting agents. acs.org |

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound and its derivatives, computational models can provide valuable insights into their properties and interactions with biological targets, thereby guiding the design of more potent and selective compounds.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gatech.edunih.gov For this compound analogs, 2D and 3D-QSAR models could be developed to predict their inhibitory activity against various enzymes, helping to prioritize the synthesis of the most promising candidates.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of this compound derivatives within the active sites of enzymes like kinases or proteases can reveal key binding interactions and guide the design of modifications to enhance affinity and selectivity. researchgate.net

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to calculate various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and reactivity descriptors, which are crucial for understanding the molecule's behavior and interaction with its environment. google.com

Integration into Chemical Biology Tools and Probes

The unique structural and potential photophysical properties of the naphthalene moiety make this compound an attractive candidate for the development of chemical biology tools and probes. These tools are invaluable for studying biological processes in their native environment.

Potential applications in this domain include:

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. nih.gov By modulating the electronic properties of the this compound scaffold, it may be possible to develop fluorescent probes that change their emission upon binding to a specific biological target. Such probes could be used for high-throughput screening or for imaging the localization and activity of the target in living cells.

Affinity-Based Probes: The this compound scaffold can be functionalized with a reactive group to create affinity-based probes for target identification and validation. These probes covalently bind to their target protein, allowing for its isolation and identification.

Building Blocks for DNA-Encoded Libraries (DEL): The synthesis of large, diverse collections of compounds is crucial for modern drug discovery. Bifunctional building blocks are essential for the construction of DNA-encoded libraries. This compound derivatives, with appropriate functional handles, could be incorporated into DEL synthesis, enabling the rapid screening of millions of compounds against a wide array of protein targets. enamine.net

Materials Science Applications and Specialty Chemical Development

Beyond its biological potential, the rigid, planar structure of the naphthalene ring in this compound suggests its utility in the field of materials science. The development of novel organic materials with tailored electronic and photophysical properties is a rapidly growing area of research.

Future research directions could explore:

Organic Electronics: Naphthalene and its derivatives, particularly naphthalimide structures, are being investigated as n-type organic semiconductors for applications in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). gatech.edunih.govalfa-chemistry.com The this compound scaffold could serve as a novel building block for the synthesis of such functional materials. rsc.org

High-Performance Polymers: The incorporation of rigid aromatic units like naphthalene into polymer backbones can impart exceptional thermal stability and mechanical strength. Polyamide-imides containing naphthalene moieties are known for their high performance characteristics. capes.gov.brwikipedia.org The acetimidamide functionality could be exploited for novel polymerization strategies or to introduce specific intermolecular interactions within the polymer matrix.

Specialty Chemicals: As a functionalized naphthalene derivative, this compound can serve as a valuable intermediate in the synthesis of more complex molecules, including dyes, pigments, and other specialty chemicals. Its unique combination of functional groups offers a platform for a wide range of chemical transformations.

Q & A

Q. Example Optimization Table :

| Condition | Yield | Purity |

|---|---|---|

| 120°C, DMSO | 92.3% | 93% |

| 100°C, DMF | 85.4% | 91% |

Methodological Tip : Use HPLC or LC-MS to monitor reaction progress and adjust parameters dynamically .

Which analytical techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?

Q. Basic

- NMR Spectroscopy : Prioritize H and C NMR to confirm the naphthalene proton environment (δ 7.2–8.5 ppm) and the acetimidamide moiety (δ 2.5–3.5 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects fragmentation patterns (e.g., loss of –NHOH) .

- X-ray Crystallography : Use SHELX programs for refinement, particularly for resolving challenges in electron density mapping of the naphthalene ring .

Advanced Insight : Collision cross-section (CCS) data (e.g., 142.4 Ų for [M+H]) from ion mobility spectrometry can predict conformational stability in solution .

How do structural modifications at the acetimidamide moiety influence the biological activity of derivatives, and what experimental strategies can validate these effects?

Advanced